Isobutyl Stearate: A Comprehensive Technical Guide
Isobutyl Stearate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical and physical properties, synthesis, and applications of isobutyl stearate (B1226849). The information is intended to support researchers, scientists, and professionals in drug development and related fields in understanding and utilizing this versatile ester.
Core Chemical and Physical Properties
Isobutyl stearate is an ester formed from the reaction of stearic acid and isobutyl alcohol.[1] It is a waxy, crystalline solid at room temperature, often appearing as a colorless to pale yellow oily liquid when melted.[2] Its primary function in various applications stems from its properties as an emollient, lubricant, and solvent.[]
Identification and Nomenclature
| Identifier | Value |
| Chemical Name | 2-methylpropyl octadecanoate[4] |
| Synonyms | Isobutyl octadecanoate, Stearic acid, isobutyl ester[4] |
| CAS Number | 646-13-9 |
| Molecular Formula | C₂₂H₄₄O₂ |
| Molecular Weight | 340.58 g/mol |
| InChI Key | ORFWYUFLWUWSFM-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(C)C[1] |
Physicochemical Data
A summary of the key physical and chemical properties of isobutyl stearate is presented below. These properties are crucial for its handling, formulation, and application in various scientific and industrial settings.
| Property | Value | Source(s) |
| Melting Point | 28.9 °C | |
| Boiling Point | 200 °C at 4.00 mm Hg | [5] |
| Density | 0.85 g/cm³ at 20 °C | |
| Appearance | Colorless waxy or oily solid | [5] |
| Solubility | Soluble in alcohol, fixed oils, and mineral oil. Insoluble in water. | [5] |
| Flash Point | > 100 °C | [5] |
| Refractive Index | 1.44100 at 25.00 °C | [5] |
| Saponification Value | 170.00 to 180.00 | [5] |
| Acid Value | 1.00 max. KOH/g | [5] |
Synthesis of Isobutyl Stearate
The primary method for synthesizing isobutyl stearate is through the Fischer esterification of stearic acid with isobutyl alcohol in the presence of an acid catalyst.[6] This reversible reaction is driven to completion by removing the water formed during the process, often through azeotropic distillation.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol outlines a general laboratory procedure for the synthesis of isobutyl stearate.
Materials:
-
Stearic Acid
-
Isobutyl Alcohol
-
Concentrated Sulfuric Acid (or p-toluenesulfonic acid)
-
Toluene
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Sodium Sulfate
-
Hexane (for purification)
-
Ethanol (B145695) (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine stearic acid (1.0 eq), isobutyl alcohol (1.5 eq), and toluene.
-
Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.03 eq).
-
Reaction: Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with hexane.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate.[7]
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude isobutyl stearate can be further purified by recrystallization from ethanol to yield a waxy solid.
-
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the key stages in the synthesis and purification of isobutyl stearate.
Applications in Research and Drug Development
While primarily known for its use in the cosmetics and personal care industry as a skin-conditioning agent and emollient, isobutyl stearate also has applications in industrial settings as a lubricant and plasticizer.[8][9] In the context of drug development, its properties can be relevant in the formulation of topical and transdermal delivery systems.
-
Excipient in Topical Formulations: Its emollient and lubricating properties can enhance the feel and spreadability of creams, lotions, and ointments.[9]
-
Solvent: Isobutyl stearate can act as a solvent for certain active pharmaceutical ingredients (APIs), potentially improving their solubility and bioavailability in lipid-based formulations.
-
Drug Delivery Systems: There is emerging interest in the use of esters like isobutyl stearate in the formation of nanoparticles and other drug delivery systems.[10]
It is important to note that isobutyl stearate is not known to have direct pharmacological activity or involvement in signaling pathways. Its role in drug development is that of a functional excipient.
Safety and Handling
Isobutyl stearate is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It is recommended to handle it in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. ISOBUTYL STEARATE - Ataman Kimya [atamanchemicals.com]
- 2. Butyl stearate | 123-95-5 [chemicalbook.com]
- 4. Isobutyl Stearate | C22H44O2 | CID 12588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. isobutyl stearate, 646-13-9 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Isobutyl Stearate Market Growth, Trends | Industry Analysis 2030 [alliedmarketresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. uakron.edu [uakron.edu]
